molecular formula C17H23N5O4S B3958026 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(ethylsulfonyl)piperazine

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(ethylsulfonyl)piperazine

Cat. No.: B3958026
M. Wt: 393.5 g/mol
InChI Key: FTZXOGGQBDFFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazoles are often used in organic synthesis and can be found in various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives can be synthesized through various methods . For example, a new pyrazole derived methacrylate monomer was synthesized from the reaction of 1,3-diphenyl-5-pyrazolone with methacryloyl chloride in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For instance, the pyrazole ring in similar compounds is essentially planar .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole derivatives have been involved in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, a related compound, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, has a molecular weight of 126.16 g/mol .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrazole derivatives have shown sedative, platelet antiaggregating, and local anesthetic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For instance, a related compound, Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride, is known to cause serious eye irritation and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Pyrazole derivatives are a topic of ongoing research due to their diverse biological activities .

Properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-4-27(25,26)20-9-7-19(8-10-20)15-5-6-16(22(23)24)17(12-15)21-14(3)11-13(2)18-21/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZXOGGQBDFFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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